Orthogonal Functionalization of 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
Orthogonal Functionalization of 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the pursuit of novel targeted therapeutics, bicyclic N-heterocycles serve as foundational pharmacophores due to their bioisosteric resemblance to purines and indoles. Among these, the imidazo[1,5-a]pyridine core has emerged as a highly versatile scaffold, particularly in the development of PI3K/Akt/mTOR pathway inhibitors and tubulin polymerization disruptors[1].
This technical guide provides an in-depth analysis of 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine (CAS: 1955548-86-3)[2]. By strategically positioning three halogens with distinct electronic and steric environments across the bicyclic core, this molecule offers an exquisite platform for orthogonal, late-stage functionalization. We will explore its physicochemical profile, the mechanistic causality behind its regioselective reactivity, and provide self-validating experimental protocols for its application in drug discovery.
Physicochemical Profiling & Structural Logic
To effectively utilize 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine in complex synthetic workflows, one must first understand its fundamental properties. The presence of two bromine atoms on the electron-rich imidazole ring (C-1 and C-3) and one chlorine atom on the electron-deficient pyridine ring (C-6) creates a highly predictable gradient of reactivity for transition-metal catalysis.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Significance |
| Chemical Name | 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine | IUPAC Nomenclature |
| CAS Registry Number | 1955548-86-3 | Commercial Identification[2] |
| Molecular Formula | C7H3Br2ClN2 | Elemental Composition[3] |
| Molecular Weight | 310.37 g/mol | Bulk Stoichiometry[2] |
| Monoisotopic Mass | 307.83514 Da | High-Resolution Mass Spectrometry (HRMS)[3] |
| Predicted XlogP | 4.5 | Indicates high lipophilicity; requires formulation optimization for oral bioavailability[3] |
| SMILES String | C1=CC2=C(N=C(N2C=C1Cl)Br)Br | Cheminformatics mapping[3] |
Mechanistic Reactivity: The Logic of Orthogonal Cross-Coupling
The true power of 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine lies in its capacity for orthogonal functionalization . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition is dictated by the carbon-halogen bond dissociation energy and the local electronic environment[4].
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C-3 Position (Bromine): The C-3 position is adjacent to the bridgehead nitrogen. This nitrogen stabilizes the transition state during the oxidative addition of Pd(0), making the C-3 C–Br bond the most reactive site on the molecule[4].
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C-1 Position (Bromine): Once the C-3 position is functionalized, the C-1 bromine can be engaged. It requires slightly higher temperatures or more electron-rich ligands to undergo oxidative addition compared to C-3.
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C-6 Position (Chlorine): Aryl chlorides are notoriously sluggish in standard Pd-catalysis. The C-6 chlorine remains completely inert during the functionalization of C-3 and C-1, acting as a built-in protecting group. It can later be activated using specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos or XPhos) for late-stage amination or etherification.
Fig 1. Orthogonal cross-coupling workflow of 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine.
Application in Oncology: Targeting the PI3K/Akt/mTOR Pathway
Imidazo[1,5-a]pyridine derivatives are heavily investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is frequently dysregulated in human cancers, driving aberrant cell growth, survival, and proliferation[5].
Because the imidazo[1,5-a]pyridine core mimics the adenine ring of ATP, derivatives synthesized from our halogenated scaffold can competitively bind to the ATP-binding hinge region of lipid kinases[5]. Recent studies demonstrate that dual inhibition of both PI3K and mTOR using imidazopyridine architectures prevents the feedback loop activation commonly seen with single-node inhibitors, leading to robust cell cycle arrest at the G2/M phase and subsequent apoptosis[1].
Fig 2. Dual inhibition of the PI3K/Akt/mTOR signaling cascade by imidazopyridine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the step-by-step causality for exploiting the orthogonal reactivity of 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine.
Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling
Objective: Selectively arylate the C-3 position while leaving the C-1 bromine and C-6 chlorine intact[4].
-
Preparation: In an oven-dried Schlenk flask under argon, add 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).
-
Causality: Strict stoichiometric control (1.05 equiv) is critical. Excess boronic acid will force unwanted secondary coupling at the C-1 position.
-
-
Catalyst & Base: Add
(5 mol%) and (2.0 equiv).-
Causality:
is a relatively mild catalyst. It is active enough to insert into the highly activated C-3 C–Br bond but struggles to insert into the C-1 C–Br bond at moderate temperatures, ensuring perfect regioselectivity.
-
-
Solvent & Reaction: Suspend the mixture in a degassed solvent system of Toluene/EtOH/H2O (4:1:1). Heat to 75°C for 6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Late-Stage Buchwald-Hartwig Amination at C-6
Objective: Following successful C-3 and C-1 functionalization, install a solubilizing amine group at the highly inert C-6 chlorine position to improve the pharmacokinetic profile (e.g., targeting PI3K inhibition)[5].
-
Preparation: To a vial equipped with a magnetic stir bar, add the C-1/C-3 functionalized 6-chloroimidazo[1,5-a]pyridine intermediate (1.0 equiv) and a secondary amine (e.g., morpholine or N-methylpiperazine, 1.5 equiv).
-
Catalyst System: Add
(2.5 mol%) and BrettPhos (5 mol%).-
Causality: The C-6 chlorine is highly unreactive. BrettPhos is a dialkylbiaryl phosphine ligand specifically engineered to promote the oxidative addition of unactivated aryl chlorides and facilitate rapid reductive elimination, preventing catalyst degradation.
-
-
Base Selection: Add Sodium tert-butoxide (
) (2.0 equiv).-
Causality: A strong base is required to deprotonate the amine upon its coordination to the palladium center, driving the catalytic cycle forward.
-
-
Reaction: Purge with argon, add anhydrous 1,4-dioxane, seal the vial, and heat at 110°C for 12 hours.
-
Validation: Monitor by LC-MS. The disappearance of the isotopic chlorine cluster (M / M+2) and the appearance of the aminated mass confirms successful late-stage functionalization.
Conclusion
1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine is not merely a chemical building block; it is a meticulously designed template for drug discovery. By understanding the electronic disparities between its C-3, C-1, and C-6 positions, synthetic chemists can execute highly controlled, orthogonal cross-coupling sequences. This operational autonomy accelerates the generation of diverse compound libraries, particularly for the discovery of next-generation PI3K/Akt/mTOR dual inhibitors and tubulin-targeting chemotherapeutics.
References
-
1,3-dibromo-6-chloroimidazo[1,5-a]pyridine - PubChemLite Source: PubChemLite via Université du Luxembourg URL:[Link]
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Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine Source: PubMed Central (PMC) / NIH URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: ResearchGate URL:[Link]
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